5-(1H-Benzo[d]imidazol-2-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1H-Benzo[d]imidazol-2-yl)pyrrolidin-2-one is a heterocyclic compound that features both an imidazole and a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-Benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-nitroaniline with benzyl bromide or (2-bromoethyl)benzene in the presence of sodium hydroxide in acetone, followed by chlorosulfonation with chlorosulfonic acid and subsequent substitution reactions with ammonia derivatives in tetrahydrofuran (THF). The final cyclization step is achieved using triphosgene in anhydrous THF .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
5-(1H-Benzo[d]imidazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Iron and hydrochloric acid are often used for the reduction of nitro groups.
Substitution: Sodium hydroxide and other bases are used to facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction of the nitro group results in the corresponding amine.
Scientific Research Applications
5-(1H-Benzo[d]imidazol-2-yl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s imidazole ring is known for its biological activity, making it useful in the study of enzyme inhibitors and other bioactive molecules.
Industry: It can be used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-(1H-Benzo[d]imidazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. This interaction can lead to various biological effects, such as the inhibition of bacterial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-Benzo[d]imidazol-2-yl)phenylmethanone: Another imidazole derivative with similar biological activities.
Quinoxaline: A compound with a similar structure that also exhibits biological activity.
Uniqueness
5-(1H-Benzo[d]imidazol-2-yl)pyrrolidin-2-one is unique due to the presence of both the imidazole and pyrrolidinone rings, which confer a combination of chemical reactivity and biological activity not found in simpler compounds. This dual functionality makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C11H11N3O |
---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
5-(1H-benzimidazol-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H11N3O/c15-10-6-5-9(12-10)11-13-7-3-1-2-4-8(7)14-11/h1-4,9H,5-6H2,(H,12,15)(H,13,14) |
InChI Key |
JHMLANQXTOMRHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1C2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.